2-(1-Methyl-3-(methylthio)-1H-indol-2-yl)acetic acid
Description
Historical Context and Development of Indole-Thioether Derivatives
Indole derivatives have been integral to organic chemistry since the isolation of indole from indigo dye in the 19th century. The structural modification of indole scaffolds with sulfur-containing groups, such as thioethers, emerged in the late 20th century as a strategy to enhance bioactivity and metabolic stability. The introduction of methylthio (-SMe) substituents, as seen in 2-(1-methyl-3-(methylthio)-1H-indol-2-yl)acetic acid , arose from efforts to modulate electronic and steric properties of indole-based pharmacophores. Early synthesis routes for analogous compounds, such as the alkylation of indole acetic acids with methyl iodide in the presence of sodium hydride, laid the groundwork for developing this derivative. Its specific synthesis and characterization were later refined to optimize yields and purity, reflecting broader trends in heterocyclic chemistry.
Chemical Classification and Position within Heterocyclic Chemistry
This compound belongs to the indole-thioether subclass of heterocyclic aromatic compounds, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring (C$$8$$H$$7$$N). The addition of a methylthio group at position 3 and a methyl group at position 1 of the indole nucleus, coupled with an acetic acid side chain at position 2, distinguishes it from simpler indoles (Table 1).
Table 1: Structural Comparison of Indole Derivatives
| Compound | Substituents (Positions) | Molecular Formula |
|---|---|---|
| Indole | None | C$$8$$H$$7$$N |
| 1-Methylindole | -CH$$_3$$ (1) | C$$9$$H$$9$$N |
| Target Compound | -CH$$_3 |
Properties
IUPAC Name |
2-(1-methyl-3-methylsulfanylindol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-13-9-6-4-3-5-8(9)12(16-2)10(13)7-11(14)15/h3-6H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWDWRNNBRSVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CC(=O)O)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-(methylthio)-1H-indol-2-yl)acetic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, followed by purification and functionalization steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-3-(methylthio)-1H-indol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Halogenated indoles, alkylated indoles.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for further investigation in pharmacological studies. Key activities include:
- Anti-Cancer Properties : Research indicates that derivatives of indole compounds, including 2-(1-Methyl-3-(methylthio)-1H-indol-2-yl)acetic acid, may possess significant anti-cancer properties. For instance, the methyl ester form has shown efficacy against hepatocellular carcinoma by inhibiting cell growth and inducing apoptosis through the activation of specific pathways such as NOX4 and SIRT3 .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis and osteoarthritis. They work by modulating inflammatory pathways and reducing pain .
Potential Applications
Given its biological activities and mechanisms of action, this compound has several potential applications:
- Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for developing new cancer treatments, particularly for hepatocellular carcinoma.
- Anti-inflammatory Agents : The anti-inflammatory properties suggest potential use in managing chronic inflammatory diseases.
- Cosmetic Formulations : Due to its biological activity, there is potential for inclusion in cosmetic products aimed at skin health and anti-aging formulations. Research into dermatokinetics could support this application by assessing the compound's bioavailability in topical formulations .
Case Studies
Case studies highlight the practical applications of this compound:
- Study on Hepatocellular Carcinoma : A study demonstrated that the methyl ester variant significantly inhibited the growth of resistant hepatocellular carcinoma cells more effectively than non-resistant cells, indicating its potential as a targeted therapy .
- Inflammation Models : Experimental models have shown that related compounds can effectively reduce inflammation markers in animal models of arthritis, supporting their use as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(1-Methyl-3-(methylthio)-1H-indol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural analogs and their differences from the target compound:
Functional Group Impact
- Methylthio vs.
- Acetic Acid Position : Shifting the acetic acid moiety from position 2 (target compound) to 1 or 3 alters hydrogen-bonding interactions and solubility. For example, 2-(6-Methyl-1H-indol-3-yl)acetic acid’s acetic acid at position 3 may favor different protein-binding motifs compared to the target compound .
- Amino and Ester Derivatives: The amino group in 2-amino-2-(1-methylindol-3-yl)acetic acid increases basicity, while ester derivatives (e.g., ethyl 2-(1H-indol-3-yl)acetate) exhibit higher lipophilicity, influencing membrane permeability .
Physical and Chemical Properties
- Solubility : The methylthio group in the target compound increases lipophilicity compared to polar derivatives like [3-(2-Thienylcarbonyl)-1H-indol-1-yl]acetic acid .
- Acidity: The carboxylic acid group in the target compound (pKa ~4-5) is more acidic than ester analogs (e.g., methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate) but less acidic than amino-substituted variants .
Biological Activity
2-(1-Methyl-3-(methylthio)-1H-indol-2-yl)acetic acid, a compound belonging to the indole family, has garnered attention for its diverse biological activities. Indoles are known for their significant roles in various biological processes and therapeutic applications, making this compound a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C12H13NO2S
- Molecular Weight : 235.3 g/mol
- CAS Number : 57666-07-6
The compound features a methylthio group and an acetic acid moiety, which contribute to its unique chemical properties and biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating potential as an antibacterial agent. The specific mechanisms of action often involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Effects
The compound has also been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of cancer cells in vitro and in vivo models. For instance, in S180 mouse models, the compound demonstrated dose-dependent inhibition of tumor growth without significant toxicity .
Table 1: Summary of Anticancer Activity
| Dose (μmol/kg) | Tumor Growth Inhibition (%) |
|---|---|
| 0.89 | 20 |
| 8.9 | 40 |
| 89 | 60 |
| 890 | 80 |
This table summarizes the observed effects of varying doses on tumor growth inhibition.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. Additionally, its structure allows it to penetrate biological membranes effectively, enhancing its bioavailability .
Study on Anticancer Efficacy
In a study focusing on the anticancer efficacy of related indole derivatives, it was found that compounds with similar structural motifs could act as DNA intercalators, disrupting replication and transcription processes in cancer cells . This suggests that this compound may share similar mechanisms.
Investigation of Antimicrobial Activity
A recent study evaluated the antimicrobial potential of various indole derivatives, including this compound. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial activity .
Comparative Analysis with Similar Compounds
Table 2: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| Indole-3-acetic acid | Moderate | Low | Plant hormone; promotes growth |
| 1-Methylindole | Low | Moderate | Interacts with DNA |
| This compound | High | High | Enzyme inhibition; DNA intercalation |
This table compares the biological activities of related compounds, showcasing the unique efficacy of this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(1-Methyl-3-(methylthio)-1H-indol-2-yl)acetic acid, and how can reaction yields be optimized?
- Answer : Synthesis typically involves multi-step protocols, starting with functionalization of the indole core. Key steps include:
- Substituent introduction : Use alkylation or thiolation reagents (e.g., methyl iodide for methylthio groups) under inert conditions to minimize oxidation .
- Acetic acid moiety attachment : Employ coupling agents like ethyl oxalyl chloride with bases such as triethylamine in anhydrous dichloromethane to drive esterification .
- Purification : Use column chromatography or recrystallization to achieve >95% purity. Monitor reactions via TLC and confirm structures with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Answer :
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., indole NH, methylthio group), while ¹³C NMR confirms carbon connectivity, including the acetic acid carbonyl .
- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns, distinguishing isobaric impurities .
- X-ray crystallography (if crystalline): Resolves absolute stereochemistry and substituent positioning .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Answer : Conduct accelerated stability studies:
- Thermal stability : Store at 4°C, 25°C, and 40°C for 1–6 months, monitoring degradation via HPLC .
- Light sensitivity : Expose to UV/visible light and compare degradation profiles using LC-MS .
- Humidity tests : Use controlled humidity chambers (e.g., 75% RH) to evaluate hydrolytic susceptibility of the methylthio group .
Advanced Research Questions
Q. How do electronic and steric effects of the methylthio and methyl substituents influence reactivity in cross-coupling reactions?
- Answer :
- Steric hindrance : The 1-methyl group may reduce accessibility to the indole C2 position, requiring bulky ligands (e.g., XPhos) in palladium-catalyzed couplings .
- Electronic effects : The methylthio group at C3 is electron-donating, activating the indole ring for electrophilic substitutions (e.g., nitration) but deactivating it for nucleophilic attacks. DFT calculations can model charge distribution .
- Case study : Compare Suzuki-Miyaura coupling efficiencies with/without methylthio groups using aryl boronic acids .
Q. What strategies resolve contradictions in reported biological activities of structurally related indole derivatives?
- Answer :
- Assay standardization : Replicate studies under uniform conditions (e.g., cell lines, IC50 protocols) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Cross-reference bioactivity data from analogs (e.g., 2-(1-Allyl-1H-indol-3-yl)acetic acid) to identify conserved pharmacophores .
- Mechanistic studies : Use knock-out models (e.g., CRISPR) to validate target engagement, distinguishing direct effects from off-target interactions .
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., COX-2 or kinases)?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in COX-2’s active site, prioritizing hydrogen bonds with Arg120 and hydrophobic interactions with the methylthio group .
- MD simulations : Simulate ligand-protein dynamics (100 ns trajectories) to assess binding stability and entropy changes .
- QSAR models : Train datasets on indole derivatives to correlate substituent properties (logP, polar surface area) with anti-inflammatory activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
